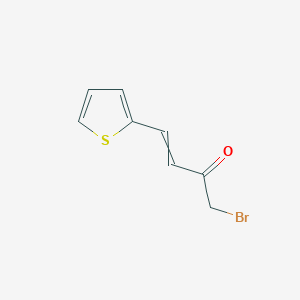
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is an organic compound that features a bromine atom, a thiophene ring, and a butenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(thiophen-2-yl)but-3-en-2-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the butenone structure can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 4-(thiophen-2-yl)but-3-en-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-bromo-4-(thiophen-2-yl)butan-2-ol[][3].
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of thiophene-based polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through its functional groups .
Vergleich Mit ähnlichen Verbindungen
4-(Thiophen-2-yl)but-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-butene:
2-Bromo-1-(thiophen-2-yl)ethanone: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is unique due to the combination of the bromine atom, thiophene ring, and butenone structure. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Eigenschaften
CAS-Nummer |
923025-56-3 |
|---|---|
Molekularformel |
C8H7BrOS |
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
1-bromo-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c9-6-7(10)3-4-8-2-1-5-11-8/h1-5H,6H2 |
InChI-Schlüssel |
CPZKSDWEONFCLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















